

Application Notes and Protocols: PF-4136309 for In Vitro Experiments

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Compound of Interest

Compound Name: **PF-4136309**

Cat. No.: **B610031**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the preparation and use of **PF-4136309** (also known as INCB8761) in various in vitro experimental settings. **PF-4136309** is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), playing a critical role in modulating immune responses by inhibiting the migration of monocytes and macrophages.

Compound Information and Properties

PF-4136309 is an orally bioavailable small molecule that specifically targets CCR2, thereby blocking the signaling cascade initiated by its ligand, CCL2 (also known as MCP-1).[\[1\]](#)[\[2\]](#) This inhibition prevents the recruitment of CCR2-expressing cells, a key process in various inflammatory diseases and cancer.[\[1\]](#)[\[3\]](#)

Property	Value
Synonyms	INCB8761, PF-04136309
Molecular Formula	C ₂₉ H ₃₁ F ₃ N ₆ O ₃
Molecular Weight	568.59 g/mol [1] [4]
Target	C-C chemokine receptor 2 (CCR2) [1] [2] [5] [6]
Appearance	Solid [6]

Preparation of Stock and Working Solutions

Proper preparation of **PF-4136309** solutions is crucial for experimental consistency and accuracy. It is important to use fresh, high-purity solvents.

Stock Solution Preparation

PF-4136309 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[2][6][7]

Protocol:

- Equilibrate the vial of powdered **PF-4136309** to room temperature before opening.
- To prepare a 10 mM stock solution, add the appropriate volume of solvent (e.g., DMSO) to the vial based on the mass of the compound. For example, to 1 mg of **PF-4136309** (MW: 568.59), add 175.87 μ L of DMSO.
- Vortex or sonicate the solution to ensure the compound is fully dissolved.[7]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][9]

Storage:

- Powder: Store at -20°C for up to 3 years.[7]
- Stock Solution (in DMSO/Ethanol): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9]

Stock Solution Concentration Calculator:

Desired Concentration	Mass of PF-4136309 (1 mg)	Mass of PF-4136309 (5 mg)	Mass of PF-4136309 (10 mg)
1 mM	1.7587 mL	8.7937 mL	17.5874 mL
5 mM	0.3517 mL	1.7587 mL	3.5175 mL

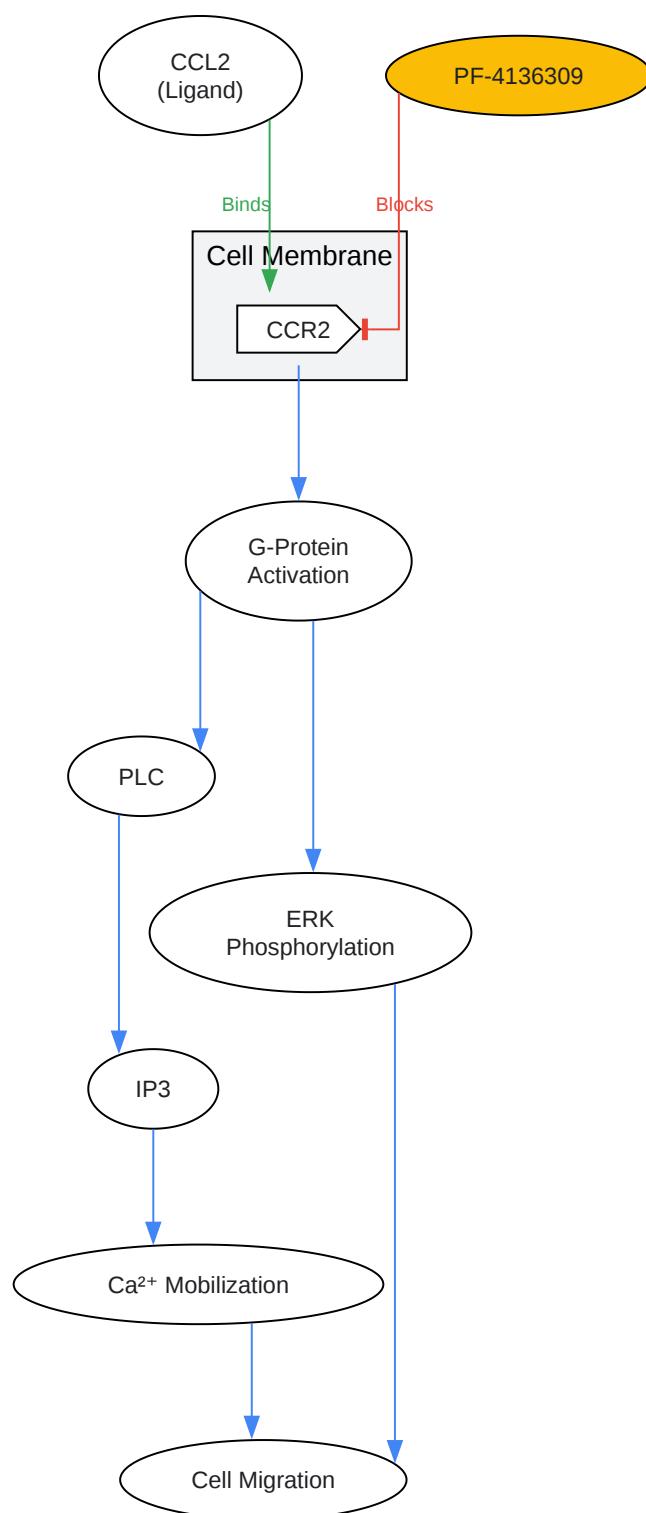
| 10 mM | 0.1759 mL | 0.8794 mL | 1.7587 mL |

Working Solution Preparation

For cell-based assays, the organic solvent concentration should be kept low (typically <0.1%) to avoid cytotoxicity. Dilute the stock solution in the appropriate cell culture medium or assay buffer to the final desired concentration immediately before use.

Mechanism of Action: CCR2 Signaling Pathway

PF-4136309 exerts its effect by blocking the CCL2-induced signaling cascade through the G-protein coupled receptor, CCR2. This binding prevents downstream events, including calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK), ultimately inhibiting cell migration.[5][10]



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Caption: PF-4136309 blocks CCL2 binding to CCR2, inhibiting downstream signaling.

In Vitro Activity and Assay Performance

PF-4136309 has demonstrated potent inhibitory activity across various in vitro assays.

Assay Type	Species	IC ₅₀ Value
CCR2 Binding	Human	5.2 nM[1][5][6]
Mouse		17 nM[1][5][6]
Rat		13 nM[1][5][6]
Chemotaxis	Human	3.9 nM[5][6][10]
Mouse		16 nM[5]
Rat		2.8 nM[5]
Whole Blood Assay	Human	19 nM[5][10]
Calcium Mobilization	Human	3.3 nM[5][10]
ERK Phosphorylation	Human	0.5 nM[5][10]
hERG Potassium Current	Human	20 μM[5][10]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the function of **PF-4136309**.

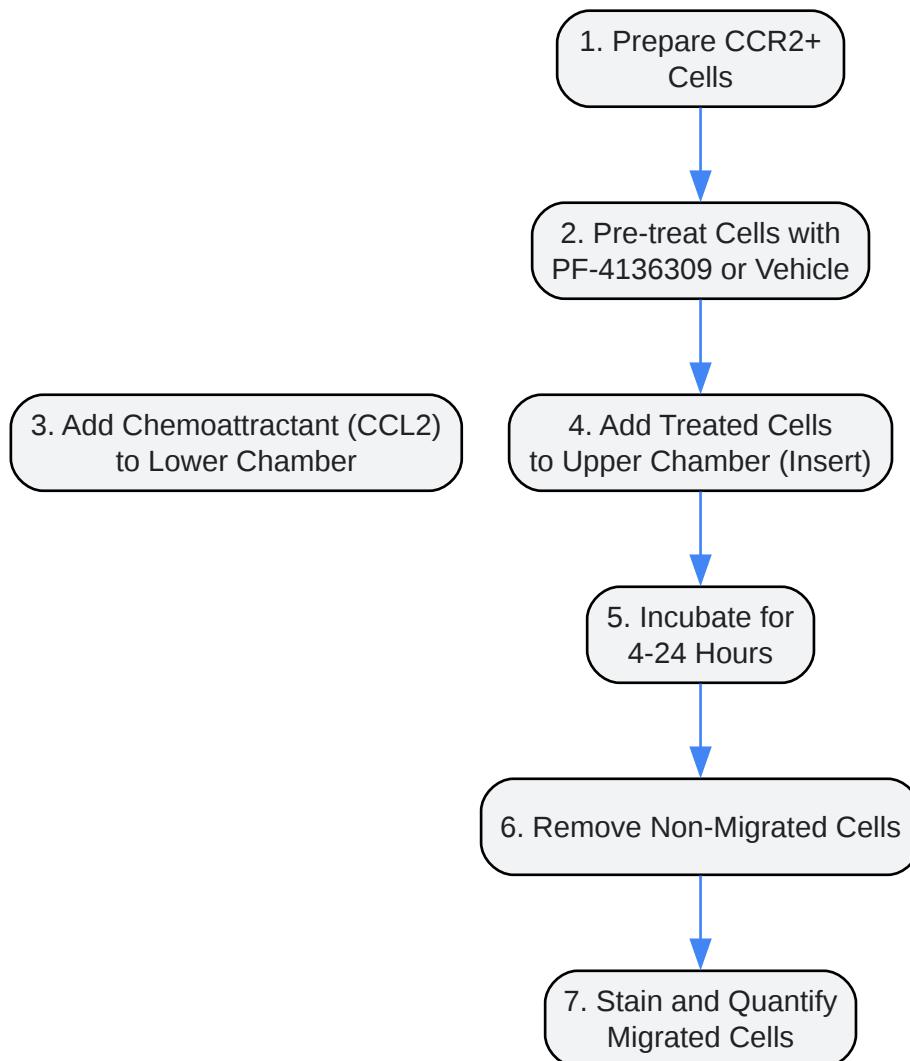
Chemotaxis Assay (Transwell Migration)

This assay measures the ability of **PF-4136309** to inhibit the migration of CCR2-expressing cells (e.g., monocytes, THP-1 cells) towards a CCL2 chemoattractant gradient.

Protocol:

- Cell Preparation: Culture CCR2-expressing cells to 70-80% confluence. Harvest and resuspend the cells in serum-free or low-serum medium.

- Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of **PF-4136309** (e.g., 0.1 nM to 1 μ M) or vehicle control (e.g., 0.1% DMSO) for 30-60 minutes at 37°C.
- Assay Setup:
 - Add medium containing a chemoattractant concentration of CCL2 (e.g., 50 ng/mL) to the lower chambers of a Transwell plate.[11]
 - Place the Transwell inserts (with an appropriate pore size, e.g., 5-8 μ m) into the wells.
 - Add 100 μ L of the pre-treated cell suspension to the upper chamber of each insert.[11]
- Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.[11]
- Quantification:
 - Remove non-migrated cells from the top surface of the insert with a cotton swab.[11]
 - Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with methanol and crystal violet).[11]
 - Count the migrated cells in several fields of view using a microscope. Alternatively, use a fluorescent dye and measure the signal with a plate reader.



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Caption: Workflow for a Transwell chemotaxis assay to test **PF-4136309** efficacy.

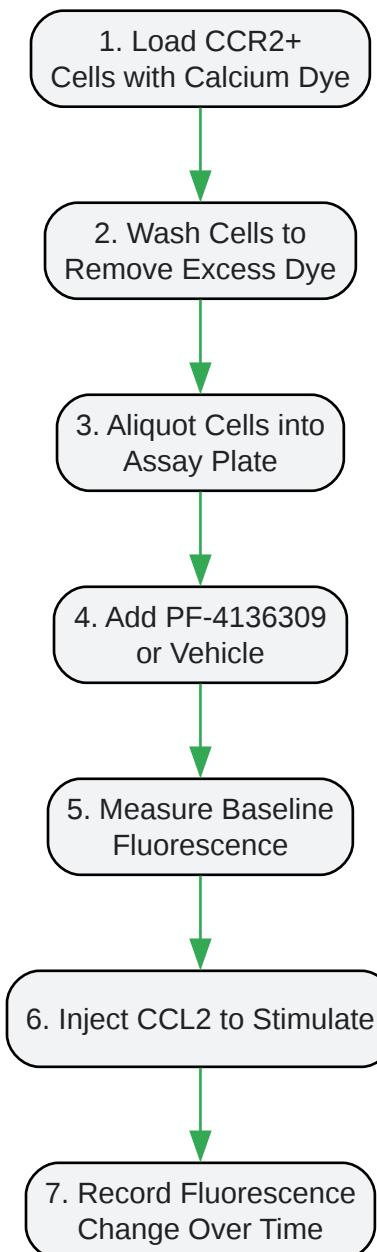
Calcium Mobilization Assay

This assay measures the inhibition of CCL2-induced intracellular calcium release in CCR2-expressing cells.

Protocol:

- Cell Preparation: Harvest CCR2-expressing cells and resuspend them in a suitable assay buffer (e.g., HBSS with calcium and magnesium).

- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
- Washing: Wash the cells to remove excess extracellular dye.
- Assay Setup:
 - Aliquot the dye-loaded cells into a 96-well plate.
 - Place the plate into a fluorescence plate reader capable of kinetic measurements.
 - Add various concentrations of **PF-4136309** or vehicle control to the wells and incubate for a short period (e.g., 10-20 minutes).
- Measurement:
 - Establish a stable baseline fluorescence reading.
 - Inject a solution of CCL2 ligand to stimulate the cells.
 - Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
- Analysis: Calculate the inhibition by comparing the peak fluorescence signal in **PF-4136309**-treated wells to the vehicle control.



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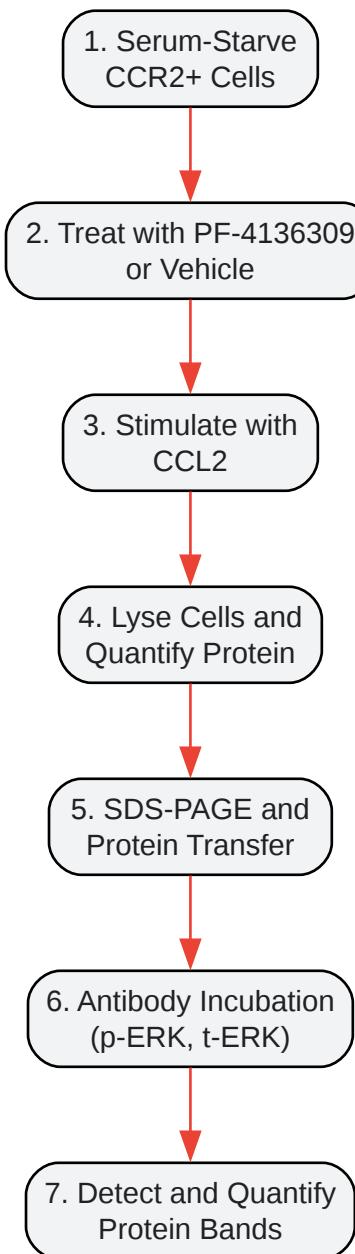
Caption: Workflow for a fluorescence-based calcium mobilization assay.

ERK Phosphorylation Assay (Western Blot)

This assay determines the ability of **PF-4136309** to inhibit CCL2-induced phosphorylation of ERK, a key downstream signaling molecule.

Protocol:

- Cell Culture and Starvation: Plate CCR2-expressing cells and grow to 80-90% confluence. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
- Inhibitor Treatment: Treat the starved cells with various concentrations of **PF-4136309** or vehicle control for 1-2 hours.
- Stimulation: Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes) at 37°C.
- Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane (e.g., with 5% BSA or non-fat milk).
 - Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
 - Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the p-ERK signal to the t-ERK signal.



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Caption: Workflow for Western blot analysis of ERK phosphorylation.

Safety and Handling

PF-4136309 is for research use only.^{[5][8]} Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.

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